REACTION_CXSMILES
|
N[C:2]1[CH:6]=[C:5]([C:7]([CH3:10])(C)C)O[N:3]=1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.N[C:24]([NH2:26])=O.[CH3:27][NH:28]N>C(#N)C>[CH3:27][N:28]1[C:6]2[CH:5]=[CH:7][CH:10]=[N:3][C:2]=2[CH:24]=[N:26]1
|
Name
|
4b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
88.45 mg
|
Type
|
reactant
|
Smiles
|
NC1=NOC(=C1)C(C)(C)C
|
Name
|
|
Quantity
|
59.44 mg
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
Intermediate 3.1
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
methylhydrazine
|
Quantity
|
48 μL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
1-PrOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=C1C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.15 mmol | |
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |